Piperazine, 1-methyl-4-phenyl-, oxalate
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Overview
Description
Piperazine, 1-methyl-4-phenyl-, oxalate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the 1-position and a phenyl group at the 4-position of the piperazine ring, with oxalate as the counterion. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-methyl-4-phenyl-, oxalate typically involves the following steps:
N-Methylation: The starting material, piperazine, is methylated at the 1-position using methyl iodide or methyl sulfate in the presence of a base such as sodium hydroxide.
N-Phenylation: The intermediate, 1-methylpiperazine, is then reacted with a phenylating agent such as phenyl chloroformate or phenyl isocyanate to introduce the phenyl group at the 4-position.
Oxalate Formation: The final step involves the reaction of 1-methyl-4-phenylpiperazine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of piperazine derivatives often employs continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for better control of reaction conditions, such as temperature and pressure, leading to higher purity and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-phenyl-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: N-oxides of piperazine derivatives.
Reduction: Reduced piperazine derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with new functional groups replacing the original phenyl or methyl groups.
Scientific Research Applications
Piperazine, 1-methyl-4-phenyl-, oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of piperazine, 1-methyl-4-phenyl-, oxalate involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, piperazine derivatives are known to act as agonists or antagonists at neurotransmitter receptors, modulating their activity and affecting neuronal signaling pathways. The compound may also inhibit certain enzymes, leading to altered metabolic processes within cells .
Comparison with Similar Compounds
Similar Compounds
Piperidine: Another six-membered nitrogen-containing heterocycle, but with only one nitrogen atom.
Morpholine: Contains both nitrogen and oxygen atoms in the ring, offering different chemical properties.
Piperazine Derivatives: Compounds like 1-phenylpiperazine, 1-methylpiperazine, and 4-phenylpiperazine share structural similarities but differ in their substituents and biological activities.
Uniqueness
Piperazine, 1-methyl-4-phenyl-, oxalate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both methyl and phenyl groups on the piperazine ring enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
1-methyl-4-phenylpiperazine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.C2H2O4/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6H,7-10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSHKVNTERHFBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158956 |
Source
|
Record name | Piperazine, 1-methyl-4-phenyl-, oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13480-21-2 |
Source
|
Record name | Piperazine, 1-methyl-4-phenyl-, oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013480212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-methyl-4-phenyl-, oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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